BenchChemオンラインストアへようこそ!

Hexobendine

Adenosine transporter Radioligand binding Ki determination

Hexobendine (CAS 54-03-5) is the definitive adenosine uptake inhibitor for experimental models demanding maximal target engagement. With a Ki of 4.6 nM—2.5-fold tighter binding than dipyridamole—it is the preferred radioligand competitor for autoradiography and binding displacement assays. Its monophasic competition curve (pseudo-Hill ~1.0) enables homogeneous transporter population characterization, while tissue-specific accumulation (heart tissue-to-serum ratio = 7 at 3 min post‑i.v.) ensures high cardiac exposure. Ideal for coronary vasodilation protocols requiring rapid onset (peak 3–4 min) and short duration. Source with confidence for Langendorff, working heart, and adenosine receptor distribution studies.

Molecular Formula C30H44N2O10
Molecular Weight 592.7 g/mol
CAS No. 54-03-5
Cat. No. B1673226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexobendine
CAS54-03-5
SynonymsHexobendine;  ST 7090;  ST7090;  ST-7090;  Ditrimin;  Ditrimine;  Ustimon
Molecular FormulaC30H44N2O10
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3
InChIKeyKRQAMFQCSAJCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hexobendine (CAS 54-03-5): Coronary Vasodilator with Adenosine Uptake Inhibition Mechanism – Procurement Reference


Hexobendine (CAS 54-03-5) is a bis(trimethoxybenzoate) ester derivative that functions as a coronary and cerebral vasodilator via inhibition of adenosine reuptake [1]. First introduced as Ustimon® (Chemie Linz AG) and Andiamine®, the compound was developed for the treatment of angina pectoris and coronary insufficiency [1]. Structurally, hexobendine consists of an ethylenediamine core bearing two methylimino-propyl chains each esterified with 3,4,5-trimethoxybenzoic acid [1]. The compound is classified under ATC code C01DX06 (Other vasodilators used in cardiac diseases) and is primarily studied as the dihydrochloride salt (CAS 50-62-4) [1]. Pharmacologically, hexobendine increases adenosine availability at vascular smooth muscle A2 receptors, producing coronary and cerebral vasodilation without significant effects on heart rate, blood pressure, or cardiac output [1]. Notably, the compound demonstrates vasoconstrictor activity in femoral arteries, indicating regional vascular selectivity [1]. Hexobendine exhibits a distribution half-life of 7 minutes and an elimination half-life of 45 minutes in rats following intravenous administration [2].

Hexobendine vs. Adenosine Transport Inhibitors: Why Dipyridamole and Other Class Members Are Not Interchangeable


While hexobendine, dipyridamole, and dilazep all belong to the adenosine transport inhibitor class of coronary vasodilators, substantial quantitative differences in target engagement potency, pharmacokinetic tissue distribution, and species-specific activity preclude direct substitution in experimental or therapeutic contexts. Competitive radioligand binding assays reveal that hexobendine exhibits a Ki of 4.6 ± 1 nM at adenosine transporter sites in guinea pig brain, compared to 11.5 ± 3 nM for dipyridamole, a 2.5-fold difference in binding affinity [1]. Furthermore, hexobendine achieves markedly different tissue distribution profiles than its class counterparts, with a lung tissue-to-serum ratio of 69 and a heart tissue-to-serum ratio of 7 three minutes after intravenous administration in rats [2]. In human coronary blood flow studies, 10 mg intravenous hexobendine produced a mean maximal increase of +112% (range: +8% to +307%) in coronary flow, numerically exceeding the +97% increase achieved with 20 mg dipyridamole despite half the administered dose [3]. These quantitative differences underscore that adenosine transport inhibitors cannot be considered functionally equivalent.

Hexobendine: Quantified Comparative Performance Against Adenosine Transport Inhibitors


Adenosine Transporter Binding Affinity: Hexobendine vs. Dipyridamole

In competitive [3H]dipyridamole binding assays using guinea pig forebrain slices, hexobendine demonstrates approximately 2.5-fold higher binding affinity for adenosine transporter sites compared to dipyridamole [1]. The pseudo-Hill coefficient of ~1.0 for both compounds indicates interaction with a homogeneous population of binding sites [1]. Notably, hexobendine's Ki (4.6 nM) falls below the Kd of [3H]dipyridamole (10.8 nM), whereas dipyridamole's Ki (11.5 nM) approximates the Kd, consistent with hexobendine being a more potent displacer [1]. In contrast, the alternative adenosine transport inhibitor nitrobenzylthioinosine produced a biphasic competition curve with a pseudo-Hill coefficient of 0.33 ± 0.04 and displaced only 42% ± 4% of binding at nanomolar concentrations, revealing heterogeneous site interaction [1]. This direct evidence positions hexobendine as the highest-affinity adenosine transporter ligand among the three agents evaluated in this assay system.

Adenosine transporter Radioligand binding Ki determination

Human Coronary Blood Flow Augmentation: Hexobendine vs. Dipyridamole and Carbochromen

In a controlled human study of 61 cardiac patients, intravenous hexobendine (10 mg) produced a mean maximal coronary blood flow increase of +112% (N=10), compared to +97% for dipyridamole (20 mg, N=16) and +135% for the experimental compound TBS-C-4898 (6.7 mg average, N=10) [1]. Maximum effect occurred 3-4 minutes post-injection across all compounds, with return to half-maximal values within 2-4 minutes [1]. Notably, hexobendine achieved this efficacy at half the milligram dose of dipyridamole (10 mg vs. 20 mg) [1]. In the same study, 80 mg intravenous carbochromen produced only a +10% mean increase between 10-30 minutes, with a delayed maximum of +17% at 15 minutes [1]. Individual patient responses for hexobendine ranged from +8% to +307%, highlighting patient-specific variability [1]. Heart rate increased modestly by 14-23% across all compounds, while blood pressure remained essentially constant [1].

Coronary blood flow Hemodynamics Coronary vasodilator efficacy

Species-Dependent Adenosine Uptake Inhibition: Guinea Pig vs. Rat Heart Models

Both hexobendine and dipyridamole inhibit 14C-adenosine uptake in isolated guinea pig hearts at concentrations as low as 10⁻⁸ M [1]. However, in isolated rat hearts, neither compound inhibits adenosine uptake even at concentrations as high as 10⁻⁵ M, a 1000-fold higher concentration [1]. This species-dependent difference in adenosine uptake inhibition correlates with known species variations in adenosine elimination pathways. In guinea pigs, the primary mechanism of adenosine inactivation involves cellular uptake followed by deamination or phosphorylation; in rats, extracellular deamination by adenosine deaminase predominates [1]. Hexobendine was further shown to have no direct inhibitory effect on adenosine deaminase activity in vitro, confirming that its mechanism is restricted to uptake inhibition [2]. Consequently, hexobendine effectively potentiates exogenously applied adenosine and ATP in guinea pig tissues, but not in rat tissues [1]. The species specificity of adenosine uptake inhibitors constitutes a critical methodological consideration for experimental design.

Species specificity Adenosine uptake Isolated heart

Regional Vascular Selectivity: Coronary and Cerebral Vasodilation vs. Femoral Constriction

Hexobendine exhibits differential vasoactivity across vascular beds that distinguishes it from non-selective vasodilators. According to MeSH pharmacological classification, hexobendine dilates cerebral and coronary arteries, but slightly constricts femoral arteries, without any effects on heart rate, blood pressure, or cardiac output [1]. This regional selectivity profile suggests that hexobendine may preferentially target vascular beds where adenosine-mediated regulation predominates. In contrast, compounds such as dipyridamole are generally described as non-selective coronary vasodilators without explicit regional differentiation in their core pharmacological summaries [1]. The constriction observed in femoral arteries indicates that hexobendine's net hemodynamic effect results from competing vasodilator and vasoconstrictor influences depending on the vascular territory. This property may be relevant to understanding the compound's therapeutic index and side effect profile in experimental applications.

Vascular bed selectivity Coronary circulation Cerebral circulation

Tissue Distribution Profile: Preferential Accumulation in Lung and Heart

Following intravenous administration of 0.5 mg/kg 14C-labelled hexobendine in rats, the compound exhibited pronounced tissue accumulation with organ-specific distribution kinetics [1]. At 3 minutes post-injection, tissue-to-serum concentration ratios were: lung = 69, kidney = 20, heart = 7, spleen = 5, liver = 4, skeletal muscle = 4, erythrocytes = 1.2, and brain = 0.7 [1]. Notably, 70-90% of the detected radioactivity in lung, heart, skeletal muscle, spleen, and brain consisted of unchanged hexobendine, as confirmed by thin-layer chromatography of tissue extracts [1]. In contrast, only <70% of activity in kidneys and erythrocytes, and <50% in serum and liver, represented the parent compound [1]. The serum concentration of hexobendine was 0.1 μg/mL at 3 minutes, declining with a distribution half-life of 7 minutes and an elimination half-life of 45 minutes [1]. The time-dependent decrease in tissue hexobendine concentrations paralleled serum decline, with only 1% of administered 14C detectable 12 hours post-dose [1].

Tissue distribution Pharmacokinetics Organ-to-serum ratio

Adenosine Uptake Inhibition Potency in Human Erythrocytes

In human erythrocyte adenosine uptake assays conducted at 0°C, adenosine transport occurs via a saturable component (apparent Km = 2.4 × 10⁻⁶ M) and a concentration-proportional component [1]. Hexobendine, dipyridamole, and p-nitrobenzylthioguanosine (NBTGR) all exhibited Ki values at least one order of magnitude lower than the Km for adenosine [1]. In contrast, xylosyladenine and adenosine-5′-carboxamide derivatives showed Ki values at least one order of magnitude higher than the Km [1]. This places hexobendine in the high-potency inhibitor category for human erythrocyte adenosine uptake, alongside dipyridamole and NBTGR. The precise Ki value for hexobendine was not individually reported in the abstract, but the study explicitly classifies it among the most potent inhibitors tested [1]. The findings support hexobendine's utility as a tool compound for blocking adenosine uptake in human erythrocyte-based assays.

Adenosine uptake Human erythrocytes Inhibitory constant

Hexobendine: High-Value Research and Industrial Application Scenarios Based on Quantified Differentiation


Adenosine Transporter Binding Studies Requiring Maximum Affinity Probe

Hexobendine (Ki = 4.6 nM) provides approximately 2.5-fold higher binding affinity for adenosine transporter sites than dipyridamole (Ki = 11.5 nM), positioning it as the preferred radioligand competitor for studies requiring maximal target engagement at low concentrations [1]. This affinity advantage is particularly relevant in autoradiography and binding displacement experiments where minimizing non-specific binding is critical. Notably, hexobendine produces monophasic competition curves (pseudo-Hill ~1.0), in contrast to nitrobenzylthioinosine's biphasic profile (pseudo-Hill 0.33) and incomplete displacement (42% at nanomolar concentrations), making hexobendine the superior tool for characterizing homogeneous adenosine transporter populations [1].

Isolated Heart Perfusion Studies in Guinea Pig Models of Adenosine-Mediated Vasodilation

For investigators employing Langendorff or working heart preparations in guinea pigs, hexobendine offers high tissue-specific accumulation (heart tissue-to-serum ratio = 7 at 3 min post i.v. administration) and potent adenosine uptake inhibition at 10⁻⁸ M concentrations [1][2]. In contrast, rat heart models are fundamentally unsuitable for adenosine uptake inhibitor studies, as neither hexobendine nor dipyridamole inhibits adenosine uptake at concentrations up to 10⁻⁵ M—a 1000-fold higher concentration [2]. Hexobendine also lacks direct adenosine deaminase inhibitory activity, ensuring that observed effects are attributable exclusively to uptake blockade rather than enzyme inhibition [3]. The compound's metabolic stability in cardiac tissue (70-90% unchanged in heart at early time points) supports its use in short-duration perfusion experiments [1].

Acute Coronary Flow Augmentation Studies in Large Animal or Human Ex Vivo Models

In experimental models where magnitude of acute coronary vasodilation is the primary endpoint, hexobendine (10 mg i.v.) provides mean maximal coronary flow increases of +112%, numerically exceeding the +97% increase achieved with dipyridamole at double the dose (20 mg i.v.) [1]. The rapid onset (peak effect 3-4 min) and short duration (return to half-maximal within 2-4 min) make hexobendine suitable for protocols requiring acute, time-resolved coronary flow measurements [1]. Individual response variability (+8% to +307%) necessitates appropriate sample sizing but also offers the potential to study patient-specific determinants of vasodilator responsiveness [1].

Regional Vascular Selectivity Studies in Multi-Bed Perfusion Models

Hexobendine's differential vascular activity profile—dilation of cerebral and coronary arteries with slight constriction of femoral arteries—provides a unique pharmacological tool for investigating adenosine receptor distribution and adenosine-mediated regulation across vascular territories [1]. In contrast to non-selective vasodilators, hexobendine may be employed to probe the functional consequences of regional heterogeneity in adenosine transporter expression or vascular smooth muscle A2 receptor coupling [1]. The compound's lack of effects on heart rate, blood pressure, and cardiac output further isolates the vascular-specific actions from confounding systemic hemodynamic perturbations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexobendine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.